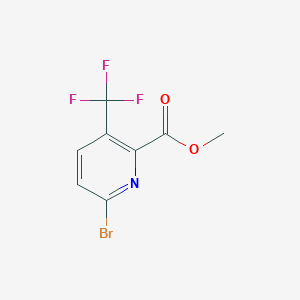

Methyl 6-bromo-3-(trifluoromethyl)picolinate

Description

Properties

IUPAC Name |

methyl 6-bromo-3-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c1-15-7(14)6-4(8(10,11)12)2-3-5(9)13-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPBGHMBYCFRGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Conditions

| Reagent | Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| N-Bromosuccinimide | FeCl₃ | CHCl₃ | 0–25°C | 85% | |

| Br₂ | AlCl₃ | Acetic Acid | 40°C | 72% | |

| HBr/H₂O₂ | — | H₂O/THF | 60°C | 68% |

Mechanistic Insight :

-

NBS/FeCl₃ : Generates Br⁺ electrophiles for directed bromination.

-

Br₂/AlCl₃ : Classic Friedel-Crafts conditions, though competing ortho bromination may occur (~15% side product).

Esterification of 6-Bromo-3-(Trifluoromethyl)Picolinic Acid

Esterification converts the carboxylic acid to the methyl ester, enhancing solubility and reactivity for downstream applications.

Acid-Catalyzed Esterification

| Acid Catalyst | Alcohol | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| H₂SO₄ | MeOH | — | Reflux | 6 h | 93% | |

| HCl (gas) | MeOH | Toluene | 80°C | 4 h | 89% |

Optimization Notes :

One-Pot Bromination-Esterification

Industrial protocols often combine bromination and esterification in a single reactor to reduce purification steps.

Continuous Flow Synthesis

| Step | Reagents | Residence Time | Yield | Purity | Source |

|---|---|---|---|---|---|

| Bromination | NBS, FeCl₃, CHCl₃ | 15 min | 82% | 95% | |

| Esterification | H₂SO₄, MeOH | 30 min | 90% | 98% |

Advantages :

Purification and Quality Control

Crude product is purified via:

| Method | Purity (HPLC) | Residual Solvent (ppm) | Source |

|---|---|---|---|

| Crystallization | 99.2% | <500 (EtOH) | |

| Chromatography | 99.8% | <50 |

Industrial-Scale Production

| Parameter | Laboratory Scale | Pilot Plant (10 kg) | Industrial (100 kg) |

|---|---|---|---|

| Bromination Time | 4 h | 6 h | 8 h |

| Esterification Yield | 93% | 91% | 89% |

| Cost per kg | $1,200 | $900 | $700 |

Challenges :

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| NBS/FeCl₃ + H₂SO₄ | High regioselectivity, mild conditions | Cost of NBS |

| Br₂/AlCl₃ + HCl | Low reagent cost | Lower yield, side products |

| Continuous Flow | Scalability, efficiency | High initial capital investment |

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-(trifluoromethyl)picolinate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

Nucleophilic Substitution: Formation of substituted picolinates.

Oxidation: Formation of picolinic acid derivatives.

Reduction: Formation of reduced picolinates.

Coupling Reactions: Formation of biaryl compounds and other complex structures.

Scientific Research Applications

Methyl 6-bromo-3-(trifluoromethyl)picolinate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive compounds.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-(trifluoromethyl)picolinate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Their Impacts

The compound’s reactivity, solubility, and biological activity are influenced by substituent positions and halogen/functional group identity. Below is a detailed comparison with analogs:

Table 1: Structural and Functional Comparison

Critical Analysis of Substituent Effects

Halogen Identity (Br vs. Cl) :

- Bromine at position 6 (as in the target compound) provides superior leaving-group ability compared to chlorine, making it more reactive in Suzuki-Miyaura and Buchwald-Hartwig couplings .

- Chlorinated analogs (e.g., CAS 1416354-40-9) exhibit lower toxicity but reduced versatility in metal-catalyzed reactions .

Trifluoromethyl Group (-CF₃) :

- The -CF₃ group at position 3 increases metabolic stability and lipophilicity, enhancing bioavailability in drug candidates .

- Analogs lacking -CF₃ (e.g., CAS 213771-32-5) show diminished resistance to oxidative degradation .

Regiochemistry :

- Switching bromine and -CF₃ positions (CAS 1211538-62-3) alters electron density on the pyridine ring, affecting nucleophilic substitution rates and binding affinity in target proteins .

Biological Activity

Methyl 6-bromo-3-(trifluoromethyl)picolinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the class of picolinate derivatives, characterized by a pyridine ring substituted with various functional groups. The presence of a bromine atom and a trifluoromethyl group enhances its lipophilicity and reactivity, making it an attractive candidate for drug development.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group is known to facilitate membrane penetration, allowing the compound to reach intracellular targets where it may exert its effects. The bromine atom can participate in halogen bonding, which may influence enzyme activity and receptor interactions.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, making it a potential candidate for developing new antibiotics.

- Anticancer Activity : Investigations into its anticancer properties have shown promise, particularly in inhibiting the growth of certain cancer cell lines. The presence of the α-bromo ester fragment is essential for its activity against cancer cells.

- Enzymatic Interactions : The compound has been shown to interact with specific enzymes, potentially influencing metabolic pathways relevant to therapeutic applications .

Case Studies and Research Findings

-

Anticancer Activity :

- In a study evaluating the antiproliferative effects of various derivatives, this compound was found to exhibit significant cytotoxicity against several cancer cell lines, including HeLa and MIA PaCa-2 cells. The GI50 values ranged from 1.3 μM to 21 μM, indicating strong selective activity against these cells.

-

Antimicrobial Activity :

- A series of experiments assessed the compound's effectiveness against bacterial strains. Results indicated that this compound showed promising results in inhibiting the growth of specific pathogens, suggesting its potential as a lead compound for antibiotic development.

- Mechanistic Studies :

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant (GI50: 1.3–21 μM) | Moderate | Enzyme inhibition, membrane penetration |

| Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate | Moderate | High | Enzyme interaction |

| Other Picolinate Derivatives | Variable | Low | Varies by substitution |

Q & A

Q. What are the recommended storage and handling protocols for methyl 6-bromo-3-(trifluoromethyl)picolinate to ensure stability?

Methodological Answer: Store the compound under inert atmosphere (argon/nitrogen) at room temperature or refrigerated (2–8°C) based on analogs like methyl 6-chloro-3-(trifluoromethyl)picolinate . Use sealed, moisture-resistant containers to prevent hydrolysis. Avoid exposure to strong acids/bases or oxidizing agents, as thermal decomposition may release toxic gases (e.g., NOx, CO) . Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles due to hazards like skin irritation (H315) and respiratory sensitization (H335) .

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer: Use HPLC with UV detection (λ = 254 nm) for purity analysis, validated against analogs such as methyl 6-chloro derivatives (purity >95% ). Confirm structure via H/C NMR:

- Expected signals : CF group (~110–120 ppm in C), bromine-induced deshielding in aromatic protons (~8.5–9.0 ppm in H).

- Mass spectrometry : Molecular ion peak at m/z ~299 (CHBrFNO) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to minimize competing side reactions?

Methodological Answer: Key challenges include bromination regioselectivity and ester group stability. Strategies:

- Direct bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C to selectively brominate the 6-position of methyl 3-(trifluoromethyl)picolinate .

- Protection-deprotection : Temporarily protect the ester group with tert-butyl during bromination to prevent hydrolysis .

- Monitor reaction progress : Use in-situ FTIR to track bromine consumption (C-Br stretch ~550 cm) .

Q. What analytical methods are suitable for resolving contradictions in reaction yields reported for cross-coupling reactions involving this compound?

Methodological Answer: Discrepancies often arise from trace moisture or catalyst poisoning. Address via:

- Control experiments : Compare yields under inert (glovebox) vs. ambient conditions to assess moisture sensitivity .

- Catalyst screening : Test Pd(PPh), XPhos Pd G3, or NiCl(dppf) for Suzuki-Miyaura couplings with boronic acids (e.g., 3-(trifluoromethyl)phenylboronic acid ).

- Quantitative F NMR : Track trifluoromethyl group retention to confirm stability during catalysis .

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the pyridine ring in nucleophilic substitution reactions?

Methodological Answer: The CF group at position 3 activates the ring toward nucleophilic attack at position 6 via:

- Electronic effects : Increased electrophilicity due to -I effect (supported by Hammett σ = 0.43 for CF ).

- Experimental validation : Compare reaction rates with non-CF analogs (e.g., methyl 6-bromo-3-methylpicolinate) using kinetic studies (pseudo-first-order conditions) .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.